molecular formula C6H8ClNO B1366627 O-Phenylhydroxylamine hydrochloride CAS No. 6092-80-4

O-Phenylhydroxylamine hydrochloride

Cat. No.: B1366627
CAS No.: 6092-80-4
M. Wt: 145.59 g/mol
InChI Key: DBTXKJJSFWZJNS-UHFFFAOYSA-N
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Description

O-Phenylhydroxylamine hydrochloride is an organic compound with the molecular formula C6H8ClNO. It is a white to off-white crystalline powder that is soluble in water and other polar solvents. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Safety and Hazards

O-Phenylhydroxylamine hydrochloride is classified as acutely toxic if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

O-Phenylhydroxylamine hydrochloride is a chemical compound that primarily targets aldehydes and ketones . These targets play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The interaction of this compound with its targets involves the formation of oximes. In this process, the nitrogen in the this compound acts as a nucleophile, reacting with the carbonyl group in aldehydes and ketones . This results in the formation of an oxime, a compound containing a C=N-OH functional group .

Biochemical Pathways

The reaction of this compound with aldehydes and ketones affects the metabolic pathways in which these compounds are involved. The formation of oximes alters the normal progression of these pathways, leading to downstream effects that can influence various biochemical processes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the transformation of aldehydes and ketones into oximes . This transformation can affect the function of these compounds, potentially influencing cellular processes in which they are involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the rate and extent of its reactions. For instance, the compound is typically stored at a temperature of 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing O-Phenylhydroxylamine hydrochloride involves the reaction of phenol with sodium hydride in dimethylformamide, followed by the addition of 2,4-dinitrobenzene oxyamine . The reaction is carried out at low temperatures (0-5°C) and then gradually warmed to room temperature. The product is then purified by extraction and drying.

Another method involves the hydrazinolysis of N-phenoxyphthalimide to produce O-Phenylhydroxylamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid in dioxane .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

O-Phenylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

O-Phenylhydroxylamine hydrochloride can be compared with other hydroxylamine derivatives, such as:

    N-Phenylhydroxylamine: Similar in structure but lacks the hydrochloride group.

    O-Benzylhydroxylamine hydrochloride: Contains a benzyl group instead of a phenyl group.

    O-Allylhydroxylamine hydrochloride: Contains an allyl group instead of a phenyl group.

These compounds share similar reactivity but differ in their specific applications and properties. This compound is unique due to its specific reactivity and stability under various conditions .

Properties

IUPAC Name

O-phenylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTXKJJSFWZJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209756
Record name O-Phenylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6092-80-4
Record name Hydroxylamine, O-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6092-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Phenylhydroxylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006092804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Phenylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-phenylhydroxylamine hydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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